molecular formula C7H10N2O B14836679 2-Amino-6-(aminomethyl)phenol

2-Amino-6-(aminomethyl)phenol

Cat. No.: B14836679
M. Wt: 138.17 g/mol
InChI Key: DYAZWCHHGDJSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-(aminomethyl)phenol is a phenolic derivative featuring both amino (-NH₂) and aminomethyl (-CH₂NH₂) substituents at the 2- and 6-positions of the benzene ring.

Properties

IUPAC Name

2-amino-6-(aminomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-4-5-2-1-3-6(9)7(5)10/h1-3,10H,4,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAZWCHHGDJSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(aminomethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with an amine. For example, starting with 2-chloro-6-(aminomethyl)phenol, the chlorine atom can be substituted by an amino group using ammonia or an amine under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance reaction rates and yields. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(aminomethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Acylated and alkylated phenol derivatives.

Scientific Research Applications

2-Amino-6-(aminomethyl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-6-(aminomethyl)phenol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of aminophenol derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Key Properties/Applications References
2-Amino-6-(aminomethyl)phenol 2-NH₂, 6-CH₂NH₂ Hypothesized antimicrobial activity (based on related aminomethylphenols)
2-Amino-6-methoxyphenol 2-NH₂, 6-OCH₃ Intermediate in synthesis; methoxy group enhances solubility in polar solvents
2-Amino-6-(tert-butyl)phenol 2-NH₂, 6-C(CH₃)₃ Precursor for nickel complexes; tert-butyl group increases steric bulk and thermal stability
2-Amino-4-methyl-6-nitrophenol 2-NH₂, 4-CH₃, 6-NO₂ Nitro group (electron-withdrawing) may enhance antimicrobial activity
2-(Aminomethyl)-6-methylphenol hydrochloride 2-CH₂NH₂, 6-CH₃ Hydrochloride salt improves crystallinity; used in biochemical research
2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]-methyl}phenol 2-OCH₂CH₃, 6-iminomethyl Azomethine derivative with potential for metal coordination and antifungal activity

Antimicrobial Activity

Aminomethylphenol derivatives with electron-withdrawing groups (e.g., nitro, chloro) or extended conjugation (e.g., azomethines) often exhibit enhanced antimicrobial activity:

  • Compound 4a (azomethine derivative): 100 µg/mL concentration inhibited Gram-positive (e.g., S. aureus) and Gram-negative (Salmonella spp.) bacteria .
  • 4e and 4f (electron-withdrawing substituents): Effective against Candida albicans and bacterial strains at similar concentrations .

In contrast, this compound’s aminomethyl group (electron-donating) may reduce antimicrobial potency compared to nitro-substituted analogues. However, its dual amino groups could enable synergistic interactions with microbial targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.